Thermodynamic Protein Stabilization: (S)-Atb vs. Non-Fluorinated Abu
Incorporation of (S)-2-amino-4,4,4-trifluorobutyric acid (Atb, derived from the target compound after deprotection) into the protein G B1 domain increases thermodynamic stability relative to its non-fluorinated counterpart, (S)-2-aminobutyric acid (Abu) [1].
| Evidence Dimension | Change in Gibbs free energy of unfolding (ΔΔG°₃₂) |
|---|---|
| Target Compound Data | Atb > Abu in stability ranking |
| Comparator Or Baseline | (S)-2-aminobutyric acid (Abu) |
| Quantified Difference | GB1 stability increases by up to 0.35 kcal·mol⁻¹·residue⁻¹ upon introducing fluorine (Atb > Abu) |
| Conditions | Protein G B1 domain I6A T44A mutant with guest amino acid substitution at solvent-exposed position 53; thermal denaturation monitored by circular dichroism spectroscopy |
Why This Matters
This quantifies the thermodynamic benefit of the CF₃ group, providing a clear selection criterion for projects aiming to stabilize β-sheet proteins.
- [1] Chiu, H.-P.; Kokona, B.; Fairman, R.; Cheng, R. P. Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. J. Am. Chem. Soc. 2009, 131 (37), 13192–13193. View Source
